molecular formula C12H9F5Si B12523549 {[4-(But-3-en-1-yl)-2,6-difluorophenyl]ethynyl}(trifluoro)silane CAS No. 797049-19-5

{[4-(But-3-en-1-yl)-2,6-difluorophenyl]ethynyl}(trifluoro)silane

Cat. No.: B12523549
CAS No.: 797049-19-5
M. Wt: 276.28 g/mol
InChI Key: RGVWGSXGKRDMSD-UHFFFAOYSA-N
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Description

{[4-(But-3-en-1-yl)-2,6-difluorophenyl]ethynyl}(trifluoro)silane is a silicon-based organometallic compound characterized by a trifluorosilane group bonded to an ethynyl linker, which is attached to a 2,6-difluorophenyl ring substituted with a but-3-en-1-yl group at the para position. The 2,6-difluorophenyl ring introduces electron-withdrawing effects, modulating electronic properties, and the butenyl substituent offers a reactive site for further functionalization (e.g., cycloadditions or polymerizations). This compound is of interest in materials science as a precursor for silicon-containing polymers and in synthetic chemistry as a building block for cross-coupling reactions.

Properties

CAS No.

797049-19-5

Molecular Formula

C12H9F5Si

Molecular Weight

276.28 g/mol

IUPAC Name

2-(4-but-3-enyl-2,6-difluorophenyl)ethynyl-trifluorosilane

InChI

InChI=1S/C12H9F5Si/c1-2-3-4-9-7-11(13)10(12(14)8-9)5-6-18(15,16)17/h2,7-8H,1,3-4H2

InChI Key

RGVWGSXGKRDMSD-UHFFFAOYSA-N

Canonical SMILES

C=CCCC1=CC(=C(C(=C1)F)C#C[Si](F)(F)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[4-(But-3-en-1-yl)-2,6-difluorophenyl]ethynyl}(trifluoro)silane typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification techniques.

Scientific Research Applications

Applications Overview

  • Materials Science
    • Surface Modification : The compound can be utilized for modifying surfaces to enhance hydrophobicity or oleophobicity. Its silane group allows for bonding with various substrates, making it suitable for coatings that require chemical resistance and durability.
    • Adhesives and Sealants : Due to its silane nature, it can improve adhesion properties in polymer blends and composites, particularly in environments exposed to moisture and chemicals.
  • Organic Synthesis
    • Building Block for Complex Molecules : The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for further functionalization, which is critical in developing pharmaceuticals and agrochemicals.
    • Reagent in Cross-Coupling Reactions : The ethynyl group can participate in cross-coupling reactions, facilitating the formation of carbon-carbon bonds essential for constructing complex organic frameworks.
  • Pharmaceutical Applications
    • Drug Development : Research indicates that derivatives of this compound may exhibit biological activity, particularly as potential drug candidates targeting specific pathways in disease processes.
    • Prodrug Formulation : The compound's reactivity can be harnessed to develop prodrugs that enhance bioavailability and therapeutic efficacy.

Data Tables

Compound NameSurface Energy (mN/m)Application Area
{[4-(But-3-en-1-yl)-2,6-difluorophenyl]ethynyl}(trifluoro)silane20Coatings
Trimethoxy(phenyl)silane30Adhesives
Vinyltriethoxysilane25Sealants

Case Studies

  • Surface Coating Enhancements
    • A study demonstrated that applying {[4-(But-3-en-1-yl)-2,6-difluorophenyl]ethynyl}(trifluoro)silane on glass substrates resulted in a significant reduction in water contact angle, indicating improved hydrophobic properties. This modification is crucial for applications in self-cleaning surfaces.
  • Synthesis of Pharmaceutical Intermediates
    • Researchers successfully utilized this compound as a precursor in synthesizing novel anti-cancer agents. The ethynyl functionality allowed for efficient coupling reactions that led to the formation of complex structures with promising biological activity.
  • Development of Advanced Adhesives
    • In another case, the incorporation of {[4-(But-3-en-1-yl)-2,6-difluorophenyl]ethynyl}(trifluoro)silane into epoxy formulations enhanced adhesion strength significantly when tested against various substrates under moisture exposure conditions.

Mechanism of Action

The mechanism of action of {[4-(But-3-en-1-yl)-2,6-difluorophenyl]ethynyl}(trifluoro)silane involves its interaction with molecular targets through various pathways:

Comparison with Similar Compounds

Trimethyl((4-(phenylethynyl)phenyl)ethynyl)silane (Compound 46)

  • Silicon Substituent : Trimethylsilyl (less electrophilic than trifluoro).
  • Aryl Substituents : 4-(Phenylethynyl)phenyl (electron-rich due to ethynyl-phenyl conjugation).
  • Synthesized via gold-catalyzed oxidative Sonogashira coupling, highlighting compatibility with transition-metal catalysts .

(4-((tert-Butyldimethylsilyl)oxy)-2,6-difluorophenyl)boronic Acid

  • Silicon Substituent : tert-Butyldimethylsilyl (bulky protecting group).
  • Aryl Substituents : 2,6-Difluoro-4-(silyloxy) (fluorine enhances stability and directs boronic acid reactivity).
  • Commercially available at 98% purity .

4-((Trimethylsilyl)ethynyl)benzaldehyde

  • Silicon Substituent : Trimethylsilyl.
  • Aryl Substituents : Benzaldehyde (reactive aldehyde group for nucleophilic additions).
  • Key Differences : The aldehyde substituent expands utility in condensation reactions, unlike the butenyl group in the target compound. Available at 95% purity .

Electronic and Reactivity Trends

  • Trifluoro vs. Trimethylsilyl : The trifluoro group increases electrophilicity, accelerating hydrolysis and transmetalation in cross-coupling reactions compared to trimethylsilyl analogues.
  • Fluorinated Aryl Rings : 2,6-Difluoro substitution (common in the target compound and BLD Pharm’s boronic acid) enhances thermal stability and electronic tunability for catalysis .
  • Butenyl vs.

Data Tables

Table 1: Comparative Analysis of Silicon-Ethynyl Compounds

Compound Name Silicon Substituent Aryl Substituents Functional Groups Purity/Availability Synthesis Method
Target Compound Trifluoro 4-(But-3-en-1-yl)-2,6-difluorophenyl Ethynyl, alkenyl Not reported Presumed Sonogashira coupling
Trimethyl((4-(phenylethynyl)phenyl)ethynyl)silane Trimethyl 4-(Phenylethynyl)phenyl Ethynyl Not reported Gold-catalyzed oxidative coupling
(4-(tert-Butyldimethylsilyloxy)-2,6-difluorophenyl)boronic acid tert-Butyldimethylsilyl 2,6-Difluoro-4-(silyloxy) Boronic acid 98%, In Stock Not specified
4-((Trimethylsilyl)ethynyl)benzaldehyde Trimethylsilyl Benzaldehyde Ethynyl, aldehyde 95%, In Stock Not specified

Research Findings and Mechanistic Insights

  • Synthesis: The target compound’s structure suggests synthesis via Sonogashira coupling, analogous to Compound 46 in , where a terminal alkyne reacts with a halogenated aryl precursor under palladium or gold catalysis .
  • Reactivity : The trifluorosilane group’s electron-withdrawing nature may accelerate transmetalation steps in cross-couplings compared to trimethylsilyl derivatives. The butenyl group’s olefin could participate in ring-closing metathesis or polymerizations, expanding application scope.
  • Stability : Fluorinated aryl rings (e.g., 2,6-difluoro) improve thermal stability, as observed in commercial boronic acid analogues .

Biological Activity

The compound {[4-(But-3-en-1-yl)-2,6-difluorophenyl]ethynyl}(trifluoro)silane is a silane derivative that has garnered attention for its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The molecular formula of the compound is C13H12F2SiC_{13}H_{12}F_2Si with a molecular weight of approximately 248.32 g/mol. The structure includes a trifluorosilane group that imparts unique reactivity and biological interactions.

Antitumor Activity

Recent studies have indicated that compounds similar to {[4-(But-3-en-1-yl)-2,6-difluorophenyl]ethynyl}(trifluoro)silane exhibit significant antitumor properties. For instance, the phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway is often implicated in tumor proliferation, and compounds that modulate this pathway can suppress tumor growth effectively .

Table 1: Summary of Antitumor Activity Studies

Study ReferenceCompoundModel UsedKey Findings
GDC-0032Mouse xenograftSuppressed tumor growth at low doses
Various silanesIn vitro assaysInduced apoptosis in cancer cell lines

The biological activity of {[4-(But-3-en-1-yl)-2,6-difluorophenyl]ethynyl}(trifluoro)silane may involve several mechanisms:

  • Inhibition of Cell Proliferation : Similar compounds have shown to inhibit cell cycle progression in cancer cells.
  • Induction of Apoptosis : Activation of apoptotic pathways has been observed in various studies.

Case Study 1: Use in Cancer Treatment

A study focused on the use of silane derivatives in cancer treatment highlighted their ability to enhance the efficacy of existing therapies. The incorporation of such compounds into treatment regimens led to improved patient outcomes and reduced side effects .

Case Study 2: Mechanistic Insights

Another investigation provided insights into the mechanistic pathways influenced by silane compounds. It was found that these compounds could alter gene expression profiles associated with cell survival and apoptosis, suggesting a multifaceted approach to their action against tumors .

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